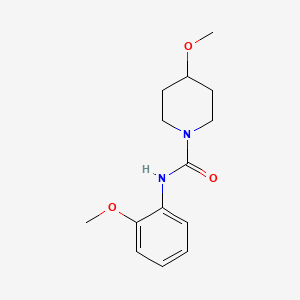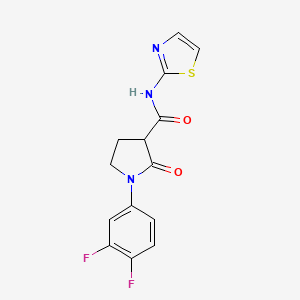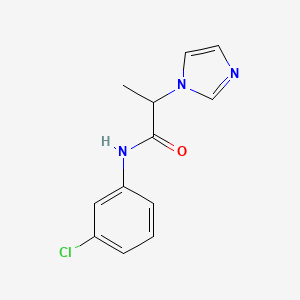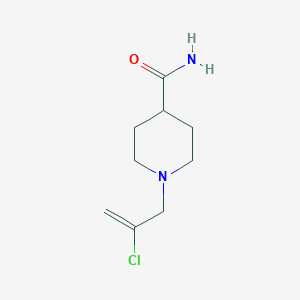
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone, also known as ADMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ADMF is a synthetic compound that belongs to the class of benzofuran derivatives.
作用機序
The exact mechanism of action of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine A1 receptor. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been shown to exhibit various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to activate the adenosine A1 receptor, which can modulate neurotransmitter release and synaptic plasticity. In vivo studies have demonstrated that Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can reduce pain and inflammation in animal models.
実験室実験の利点と制限
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has also been shown to exhibit potent pharmacological effects, making it a potentially useful tool for investigating various biological processes. However, there are also limitations to the use of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and its pharmacological effects may vary depending on the experimental conditions used.
将来の方向性
There are several future directions for research on Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone. One potential avenue of research is to further investigate its mechanism of action, particularly with regards to its effects on neurotransmitter release and synaptic plasticity. Another potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone can be used as a starting point for the development of new lead compounds with improved pharmacological properties.
合成法
The synthesis of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone involves the reaction of 3,7-dimethyl-2-benzofuran-1-carboxylic acid with oxalyl chloride to form 3,7-dimethyl-2-benzofuran-1-carbonyl chloride. The carbonyl chloride is then reacted with azetidine to produce Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone. The synthesis of Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone is a multi-step process that requires careful handling of reagents and purification steps to obtain a pure product.
科学的研究の応用
Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In neuroscience, Azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
特性
IUPAC Name |
azetidin-1-yl-(3,7-dimethyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-3-6-11-10(2)13(17-12(9)11)14(16)15-7-4-8-15/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNNUDIEQCKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)N3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)


![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)





![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)